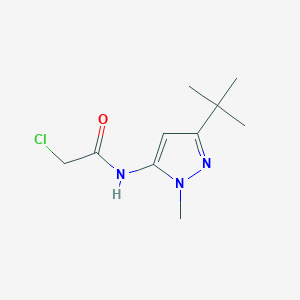
N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N’-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide” is a chemical compound with the CAS Number: 1016794-51-6 . It has a molecular weight of 171.24 . The IUPAC name for this compound is (1E)-N’-hydroxy-2-(2-methyl-1-piperidinyl)ethanimidamide . It is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties Analysis
“N’-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide” is a solid at room temperature . It has a predicted boiling point of 305.8° C at 760 mmHg . The predicted density is 1.2 g/cm^3 , and the predicted refractive index is n 20D 1.57 .Safety and Hazards
This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide' involves the reaction of 2-methylpiperidine with ethyl chloroformate to form 2-methylpiperidine-1-carbonyl chloride, which is then reacted with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. The hydroxamic acid is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "2-methylpiperidine", "ethyl chloroformate", "hydroxylamine hydrochloride", "ammonia" ], "Reaction": [ "2-methylpiperidine + ethyl chloroformate -> 2-methylpiperidine-1-carbonyl chloride", "2-methylpiperidine-1-carbonyl chloride + hydroxylamine hydrochloride -> 2-methylpiperidine-1-carboxylic acid hydroxamic acid", "2-methylpiperidine-1-carboxylic acid hydroxamic acid + ethyl chloroformate -> 2-methylpiperidine-1-carboxylic acid ethyl ester hydroxamic acid", "2-methylpiperidine-1-carboxylic acid ethyl ester hydroxamic acid + ammonia -> 'N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide" ] } | |
CAS-Nummer |
1016794-51-6 |
Molekularformel |
C8H17N3O |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N'-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C8H17N3O/c1-7-4-2-3-5-11(7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
InChI-Schlüssel |
GVZDABQVSXRGAK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1CCCCN1C/C(=N/O)/N |
SMILES |
CC1CCCCN1CC(=NO)N |
Kanonische SMILES |
CC1CCCCN1CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)


![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
![2-[(3-chlorophenyl)amino]acetic acid hydrochloride](/img/structure/B6144516.png)


